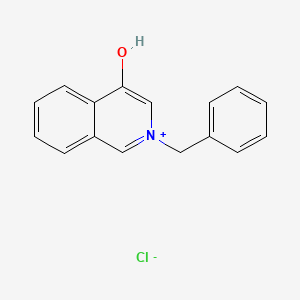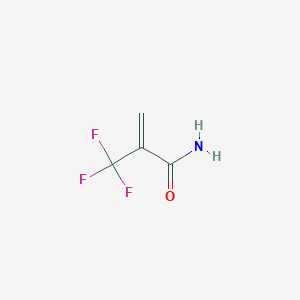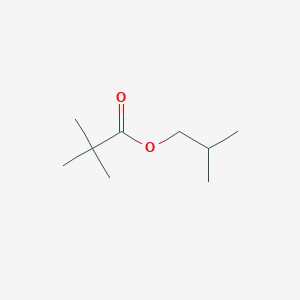
Pivalic acid, 2-methylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pivalic acid, 2-methylpropyl ester, also known as iso-Butyl pivalate, is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from pivalic acid and 2-methylpropanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Pivalic acid, 2-methylpropyl ester can be synthesized through the esterification of pivalic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the esterification process is similar but often employs more efficient catalysts and continuous reaction systems to enhance yield and purity. The use of azeotropic distillation or molecular sieves can further improve the efficiency of water removal during the reaction .
化学反应分析
Types of Reactions
Pivalic acid, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to pivalic acid and 2-methylpropanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Pivalic acid and 2-methylpropanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
科学研究应用
Pivalic acid, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable esters.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry
作用机制
The mechanism by which pivalic acid, 2-methylpropyl ester exerts its effects primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of pivalic acid and 2-methylpropanol. This process is crucial in various biological and industrial applications where controlled hydrolysis is required .
相似化合物的比较
Similar Compounds
Pivalic acid: The parent acid of pivalic acid, 2-methylpropyl ester.
2-Methylpropyl acetate: Another ester with similar structural features but derived from acetic acid.
Neopentyl glycol diacetate: An ester with two ester groups, providing different reactivity and applications
Uniqueness
This compound is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly valuable in applications requiring long-term stability and minimal degradation .
属性
CAS 编号 |
5129-38-4 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-methylpropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
IFVLZKSUYNTRHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
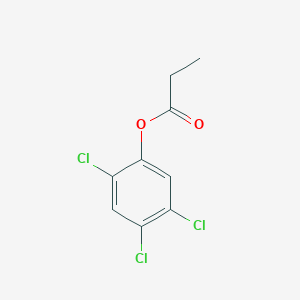
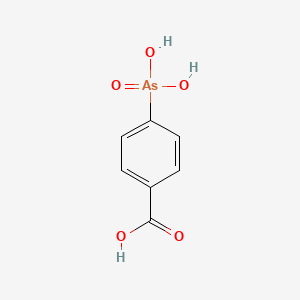
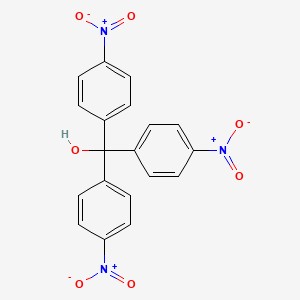
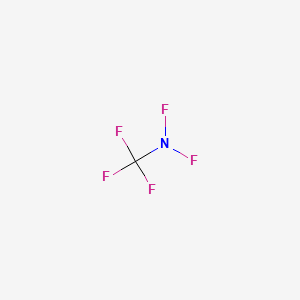
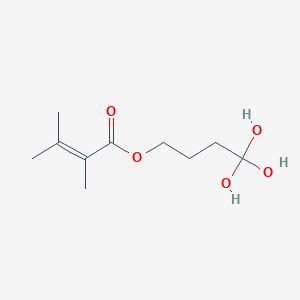
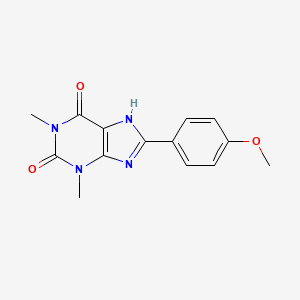

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
